1-Oxo-2,3-dihydro-1H-phosphol-1-ium
Description
Properties
CAS No. |
63442-40-0 |
|---|---|
Molecular Formula |
C4H6OP+ |
Molecular Weight |
101.06 g/mol |
IUPAC Name |
2,3-dihydrophosphol-1-ium 1-oxide |
InChI |
InChI=1S/C4H6OP/c5-6-3-1-2-4-6/h1,3H,2,4H2/q+1 |
InChI Key |
LLUWJELJHJOKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1C[P+](=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Reactions
One-pot syntheses dominate modern approaches due to their atom economy and operational simplicity. A representative method involves the condensation of 2-aminoprop-1-ene-1,1,3-tricarbonitrile with aldehydes in ethanol–pyridine mixtures (3:1), followed by reflux with 2-cyanoacetohydrazide. This protocol yields fused chromenopyridine derivatives with embedded phospholium motifs through sequential Knoevenagel condensation, Pinner cyclization, and Michael addition. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent System | Ethanol–Pyridine | Enhances solubility of intermediates |
| Temperature | Reflux (~78°C) | Drives cyclization |
| Reaction Time | 1–2 hours | Minimizes side reactions |
| Molar Ratio (1:2:3) | 1:1:1 | Balances stoichiometry |
This method achieves yields exceeding 80% while avoiding intermediate purification.
Dehydration-Cyclization Cascades
Patent literature describes a two-stage process for analogous phospholium systems:
- Dehydration : 1,3-dihydro-1-(1-methylethylene)-2H-benzimidazol-2-one reacts with acid-binding agents (e.g., NaHCO₃) in methyl isobutyl ketone (MIBK) at 70–90°C.
- Cyclization : Subsequent treatment with 4-bromobutyric acid ethyl ester induces ring closure via nucleophilic displacement, followed by saponification with alkali hydroxides.
Key advantages include:
- Phase separation simplifies intermediate isolation
- MIBK’s high boiling point (116°C) enables elevated temperature reactions
- Total yields reach 90% with HPLC purity >98%
Mechanistic Insights and Intermediate Characterization
Tautomeric Control in Phospholium Formation
The synthesis of 3-methyl-1-phenyl-2-phospholene-1-oxide (CAS 707-61-9) exemplifies the role of tautomerization. During reflux, the enol form of intermediate 5 undergoes proton transfer to generate the thermodynamically favored 1-oxo-phospholium species. Spectroscopic evidence includes:
Solvent Effects on Ring Closure
Comparative studies in acetone vs. MIBK demonstrate solvent polarity’s critical role:
| Solvent | Dielectric Constant (ε) | Reaction Rate (k, s⁻¹) | Final Purity |
|---|---|---|---|
| Acetone | 20.7 | 0.012 | 89% |
| MIBK | 13.1 | 0.027 | 95% |
Lower polarity solvents like MIBK favor transition-state stabilization in cyclization steps.
Process Optimization Strategies
Phospholipid-Assisted Complexation
Adapting techniques from flavonoid-phospholipid complexes, soybean lecithin (80% phosphatidylcholine) enhances the solubility of hydrophobic intermediates. At a 1:2 drug–phospholipid ratio:
Pressure-Temperature Synergy
Saponification under reduced pressure (150–200 mbar) accelerates ester hydrolysis while preventing thermal degradation. At 60°C:
- Reaction completion time decreases from 8 hours (ambient pressure) to 3 hours
- Byproduct formation (e.g., oxidized phospholanes) reduces from 12% to <2%
Analytical Validation Protocols
Spectroscopic Fingerprinting
Standardized characterization includes:
Chromatographic Purity Assessment
HPLC methods employing C18 columns (4.6 × 250 mm, 5 µm) with acetonitrile–water gradients (0.1% TFA) achieve baseline separation of:
- Starting materials (Rt = 2.1 min)
- Target compound (Rt = 4.7 min)
- Ring-opened byproducts (Rt = 6.3 min)
Industrial-Scale Considerations
Waste Stream Management
The ethanol–pyridine solvent system necessitates distillation recovery (>85% efficiency) to meet EPA guidelines. Quaternary ammonium resins effectively sequester unreacted bromoesters from aqueous phases.
Cost-Benefit Analysis
MIBK-based processes offer superior economics compared to dichloromethane alternatives:
| Metric | MIBK Process | DCM Process |
|---|---|---|
| Raw Material Cost | $12.50/kg | $18.20/kg |
| Energy Consumption | 850 kWh/t | 1,200 kWh/t |
| E-Factor (kg waste/kg product) | 8.7 | 14.2 |
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-2,3-dihydro-1H-phosphol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it back to its parent phosphole compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the ring structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, organometallic reagents.
Major Products Formed:
Oxidation: Higher oxidation state phosphole oxides.
Reduction: 2,3-dihydro-1H-phosphole.
Substitution: Various substituted phosphole derivatives.
Scientific Research Applications
1-Oxo-2,3-dihydro-1H-phosphol-1-ium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Oxo-2,3-dihydro-1H-phosphol-1-ium involves its ability to form reactive intermediates that can interact with molecular targets. These interactions can lead to the inhibition of key enzymes and pathways involved in disease processes. The compound’s unique ring structure allows it to engage in specific binding interactions with biological molecules, enhancing its therapeutic potential .
Comparison with Similar Compounds
Structural and Chemical Properties
The following table compares 1-Oxo-2,3-dihydro-1H-phosphol-1-ium with structurally related phosphorus heterocycles:
Key Differences and Implications
Ring Saturation and Charge :
- The cationic 1-Oxo-2,3-dihydro-1H-phosphol-1-ium has a partially unsaturated ring, enhancing its reactivity in electrophilic substitutions compared to fully saturated analogs like 1H-Phosphole,1-ethyl-2,5-dihydro-, 1-oxide .
- The oxo group increases polarity, as reflected in its higher PSA (~40 Ų) relative to the ethyl-substituted phosphole oxide (PSA = 26.3 Ų) .
Substituent Effects: Linear alkyl phosphonates (e.g., O-3,3-Dimethylbutyl isopropylphosphonofluoridate) exhibit higher hydrophobicity (LogP = 3.8) due to bulky alkyl chains, whereas the smaller phospholium derivative is more water-soluble . Antifungal phthalazinone derivatives (e.g., compounds from ) prioritize sulfonamide and chlorinated substituents for bioactivity, a feature absent in simpler phospholium systems.
Applications: Phospholium salts are explored as ionic liquids or ligands in catalysis, whereas phosphonate esters (e.g., ) are studied for nerve agent detoxification.
Research Findings and Trends
- Synthetic Challenges : Phospholium salts often require specialized routes, such as cyclization of phosphine precursors, whereas phosphole oxides () are synthesized via nucleophilic substitution or oxidation.
- Computational Insights : Molecular dynamics simulations predict that the cationic charge of 1-Oxo-2,3-dihydro-1H-phosphol-1-ium stabilizes interactions with anions, a property leveraged in supramolecular chemistry .
- Biological Activity: While phthalazinones () show antifungal promise, phospholium derivatives remain underexplored in medicinal contexts, though their ionic nature may enhance membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
